![molecular formula C17H15NO3 B15251608 1-Hydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione CAS No. 28842-48-0](/img/structure/B15251608.png)
1-Hydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione is an anthracene derivative known for its unique chemical properties and potential applications in various scientific fields. This compound features an anthracene core with hydroxy and amino substituents, making it a versatile molecule for research and industrial applications.
Synthetic Routes and Reaction Conditions:
-
Gas Phase Fixed Bed Oxidation Method:
Procedure: The starting material, refined anthracene, is vaporized and mixed with air in a vaporization chamber. The mixture is then passed through an oxidation chamber containing vanadium pentoxide (V2O5) catalyst at approximately 389°C. The product is obtained after condensation.
Conditions: Temperature around 389°C, V2O5 catalyst.
-
Liquid Phase Oxidation Method:
Procedure: Refined anthracene is dissolved in trichlorobenzene in a reaction vessel. Nitric acid is added dropwise while maintaining the reaction temperature between 105-110°C. The by-product nitrogen monoxide is removed, and the solvent is evaporated under reduced pressure to yield the product.
Conditions: Temperature 105-110°C, trichlorobenzene solvent, nitric acid.
-
Phthalic Anhydride Method:
Procedure: Phthalic anhydride is dissolved in benzene and heated to 370-470°C. The mixture is passed through a silicon-aluminum catalyst to achieve gas-phase condensation, resulting in the product.
Conditions: Temperature 370-470°C, silicon-aluminum catalyst.
-
Carboxyl Synthesis Method:
Procedure: Benzene is reacted with carbon monoxide under a pressure of 4.88 MPa at 200°C for 4 hours. The reaction is monitored until the pressure stabilizes, indicating completion.
Conditions: Temperature 200°C, pressure 4.88 MPa, carbon monoxide.
Types of Reactions:
-
Oxidation:
Reagents and Conditions: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction typically occurs under acidic or basic conditions.
Products: Oxidation of the hydroxy group can lead to the formation of quinones.
-
Reduction:
Reagents and Conditions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually carried out in an inert atmosphere.
Products: Reduction can convert the quinone moiety back to the hydroxy form.
-
Substitution:
Reagents and Conditions: Electrophilic substitution reactions can occur with reagents like halogens or nitro compounds under acidic conditions.
Products: Substituted anthracene derivatives with various functional groups.
科学研究应用
1-Hydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione has several applications in scientific research:
-
Chemistry:
- Used as a precursor in the synthesis of other anthracene derivatives.
- Employed in photophysical and electrochemical studies due to its unique optical properties.
-
Biology:
- Investigated for its potential as a fluorescent probe in biological imaging.
- Studied for its interactions with biological macromolecules like DNA and proteins.
-
Medicine:
- Explored for its anticancer properties, particularly in inhibiting cancer cell proliferation and inducing apoptosis.
- Potential use in drug delivery systems due to its ability to interact with cellular targets.
-
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of organic electronic materials.
作用机制
The mechanism of action of 1-Hydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione involves its interaction with various molecular targets and pathways:
-
Molecular Targets:
- Binds to DNA and interferes with replication and transcription processes.
- Inhibits key enzymes involved in cell proliferation, such as topoisomerases and kinases.
-
Pathways:
- Induces apoptosis through the activation of caspases and the mitochondrial pathway.
- Modulates oxidative stress by acting as an antioxidant.
相似化合物的比较
- 9,10-Anthraquinone
- 1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness:
- The presence of both hydroxy and amino groups in 1-Hydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione provides unique reactivity and interaction profiles.
- Its specific substitution pattern allows for distinct photophysical and electrochemical properties compared to other anthracene derivatives.
属性
CAS 编号 |
28842-48-0 |
|---|---|
分子式 |
C17H15NO3 |
分子量 |
281.30 g/mol |
IUPAC 名称 |
1-hydroxy-4-(propan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO3/c1-9(2)18-12-7-8-13(19)15-14(12)16(20)10-5-3-4-6-11(10)17(15)21/h3-9,18-19H,1-2H3 |
InChI 键 |
QQOJBTKAGBIFRS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


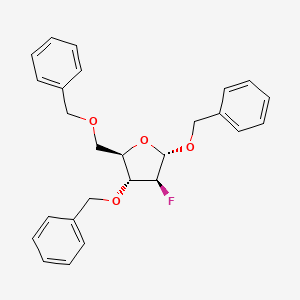
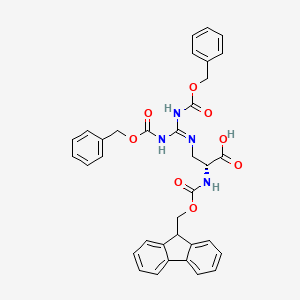
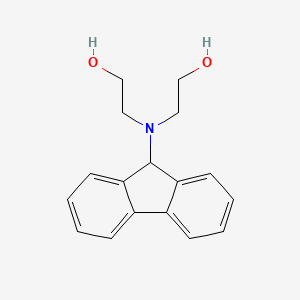

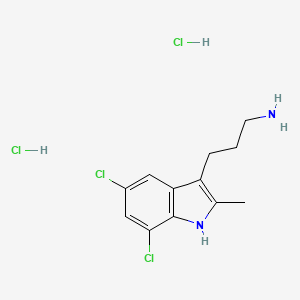

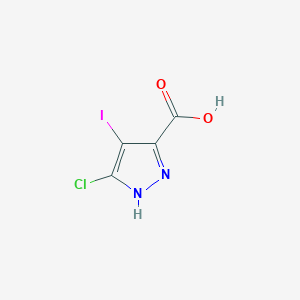
![(S)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B15251582.png)
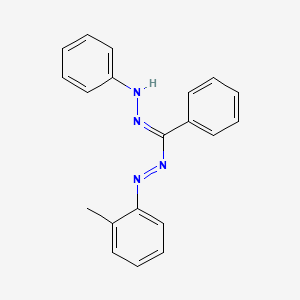
![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate](/img/structure/B15251599.png)
![[[(2R,3S,5R)-5-(4-amino-6-methyl-2-oxo-1H-quinazolin-8-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15251607.png)

![Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]-](/img/structure/B15251610.png)

